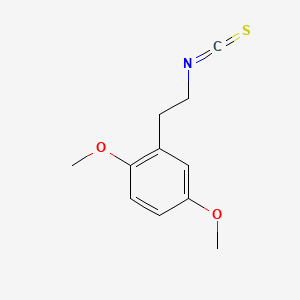

2,5-Dimethoxyphenethyl isothiocyanate

Description

Properties

IUPAC Name |

2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVVYOAJVPHNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343759 | |

| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-74-5 | |

| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56771-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenethyl Isothiocyanate Using Carbon Disulfide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed procedural framework for the synthesis of 2,5-dimethoxyphenethyl isothiocyanate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages the reaction of 2,5-dimethoxyphenethylamine with carbon disulfide, followed by in-situ desulfurization. This document elucidates the underlying chemical principles, provides step-by-step protocols for the synthesis of the precursor amine and the final isothiocyanate product, and outlines critical safety considerations. Furthermore, it details the necessary analytical techniques for the purification and characterization of the synthesized compounds. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable and safe production of this compound.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many psychoactive compounds and neurotransmitters. The combination of these two moieties in this compound creates a molecule of significant interest for the development of novel therapeutic agents.

The synthesis of isothiocyanates from primary amines using carbon disulfide is a well-established and versatile method.[2] This approach typically proceeds through a dithiocarbamate intermediate, which is subsequently desulfurized to yield the desired isothiocyanate. A variety of desulfurizing agents can be employed, with tosyl chloride being a common and effective choice. This guide will focus on a one-pot, two-step procedure that is both efficient and amenable to laboratory-scale synthesis.

This document is structured to provide a holistic understanding of the synthesis, from the preparation of the starting material, 2,5-dimethoxyphenethylamine (also known as 2C-H), to the final purification and characterization of the target isothiocyanate.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process:

-

Synthesis of the Precursor: Preparation of 2,5-dimethoxyphenethylamine (2C-H) from 2,5-dimethoxybenzaldehyde.

-

Formation of the Isothiocyanate: Conversion of 2,5-dimethoxyphenethylamine to this compound using carbon disulfide and a desulfurizing agent.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

The precursor amine, 2,5-dimethoxyphenethylamine, is a crucial starting material. A reliable and scalable synthesis of this compound is paramount. The most common and well-documented route proceeds via a Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-β-nitrostyrene, followed by reduction of the nitrostyrene to the corresponding amine.

Reaction Mechanism: Henry Reaction and Reduction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this synthesis, the acidic α-proton of nitromethane is deprotonated by a base (e.g., ammonium acetate) to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The resulting nitroaldol adduct readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene.

The subsequent reduction of the nitrostyrene can be achieved using various reducing agents. A powerful and effective choice is lithium aluminum hydride (LiAlH₄), which reduces both the nitro group and the carbon-carbon double bond to afford the desired phenethylamine.

Figure 2: Reaction pathway for the synthesis of the precursor amine.

Experimental Protocol: Synthesis of 2,5-Dimethoxyphenethylamine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 50.0 g | 0.301 |

| Nitromethane | 61.04 | 60 mL | 1.13 |

| Anhydrous Ammonium Acetate | 77.08 | 15.0 g | 0.195 |

| Isopropanol | 60.10 | As needed | - |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 30.0 g | 0.790 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1 L | - |

| 15% Sodium Hydroxide Solution | - | As needed | - |

| Sulfuric Acid (dilute) | - | As needed | - |

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethoxybenzaldehyde (50.0 g, 0.301 mol), nitromethane (60 mL, 1.13 mol), and anhydrous ammonium acetate (15.0 g, 0.195 mol).

-

Heat the mixture to a gentle reflux in a water bath with stirring. The solution will gradually turn from yellow to a deep red-orange.

-

Maintain reflux for 2-3 hours.

-

Allow the reaction mixture to cool slightly, then pour it into a beaker containing ice-cold isopropanol (approximately 500 mL).

-

Stir the mixture to induce crystallization. Bright orange crystals of the nitrostyrene will precipitate.

-

Collect the crystals by vacuum filtration and wash them with cold isopropanol until the filtrate is no longer deeply colored.

-

Dry the crystals under vacuum to obtain 2,5-dimethoxy-β-nitrostyrene. The expected yield is typically in the range of 70-85%.

Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2,5-Dimethoxyphenethylamine

-

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a large three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, suspend lithium aluminum hydride (30.0 g, 0.790 mol) in anhydrous tetrahydrofuran (400 mL).

-

Dissolve the dried 2,5-dimethoxy-β-nitrostyrene (from Step 1) in anhydrous tetrahydrofuran (600 mL).

-

Slowly add the nitrostyrene solution to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 4-6 hours to ensure complete reaction.

-

Cool the reaction mixture in an ice bath.

-

Work-up (Fieser method): Cautiously and sequentially add the following with vigorous stirring:

-

30 mL of water

-

30 mL of 15% sodium hydroxide solution

-

90 mL of water

-

-

A granular white precipitate of aluminum salts will form. Stir the mixture for an additional 30 minutes.

-

Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with additional THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2,5-dimethoxyphenethylamine as an oil.

-

For purification, dissolve the oil in dilute sulfuric acid, wash with a nonpolar solvent (e.g., dichloromethane) to remove any non-basic impurities, then basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with dichloromethane. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified amine.

Stage 2: Synthesis of this compound

This stage involves the conversion of the synthesized amine to the target isothiocyanate in a one-pot, two-step procedure. The amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, such as tosyl chloride, to yield the final product.

Reaction Mechanism: Dithiocarbamate Formation and Desulfurization

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.[3] In the presence of a base (e.g., triethylamine), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt.

The dithiocarbamate anion is then activated by the desulfurizing agent, tosyl chloride. The tosyl group is a good leaving group, and its displacement by one of the sulfur atoms of the dithiocarbamate, followed by elimination, leads to the formation of the isothiocyanate, along with byproducts.

Figure 3: General mechanism for isothiocyanate formation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Moles |

| 2,5-Dimethoxyphenethylamine | 181.23 | 1.81 g | 10.0 mmol |

| Carbon Disulfide (CS₂) | 76.14 | 0.90 mL (1.14 g) | 15.0 mmol |

| Triethylamine (Et₃N) | 101.19 | 2.80 mL (2.02 g) | 20.0 mmol |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.10 g | 11.0 mmol |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxyphenethylamine (1.81 g, 10.0 mmol) in dichloromethane (30 mL).

-

Cool the solution in an ice bath and add triethylamine (2.80 mL, 20.0 mmol).

-

Slowly add carbon disulfide (0.90 mL, 15.0 mmol) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes. The formation of the dithiocarbamate salt may be observed.

-

Cool the mixture again in an ice bath and add a solution of p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in dichloromethane (20 mL) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding 1 M hydrochloric acid (20 mL).

-

Separate the organic layer, and wash it sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Expected Characterization Data:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the two methoxy groups, and the two methylene groups of the ethyl chain. The methylene group adjacent to the isothiocyanate will be deshielded compared to the methylene group adjacent to the aromatic ring.

-

¹³C NMR: The spectrum will show the characteristic signal for the isothiocyanate carbon, typically in the range of 130-140 ppm. Other signals will correspond to the aromatic carbons, the methoxy carbons, and the ethyl chain carbons.

-

FT-IR: A strong, sharp absorption band in the region of 2100-2200 cm⁻¹ is characteristic of the asymmetric stretching vibration of the -N=C=S group.[4]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (223.29 g/mol ). Fragmentation patterns may include cleavage of the ethyl chain.

Physical Properties:

| Property | Value |

| CAS Number | 56771-74-5[5] |

| Molecular Formula | C₁₁H₁₃NO₂S[5] |

| Molecular Weight | 223.29 g/mol [5] |

| Boiling Point | 357.7 °C at 760 mmHg[5] |

| Density | 1.08 g/cm³[5] |

| Refractive Index | 1.529[5] |

Safety and Handling

5.1. Reagent-Specific Hazards:

-

Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature and can be ignited by hot surfaces. It is a neurotoxin and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and other protic solvents. It is corrosive and can cause severe burns. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, gloves, and safety glasses.

-

p-Toluenesulfonyl Chloride (TsCl): A lachrymator and corrosive. It is moisture-sensitive. Handle in a fume hood with appropriate PPE.

-

2,5-Dimethoxyphenethylamine: This compound is a phenethylamine derivative and should be handled with care. While its specific toxicity is not extensively documented, related compounds can have psychoactive and physiological effects. Avoid inhalation, ingestion, and skin contact.

5.2. General Safety Precautions:

-

Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Have appropriate spill control materials and fire extinguishing equipment readily available.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined procedures for the preparation of the precursor amine and the subsequent one-pot conversion to the isothiocyanate, researchers can reliably produce this valuable compound. Adherence to the specified safety protocols is essential for the safe handling of the hazardous reagents involved. The characterization data provided will aid in the confirmation of the product's identity and purity. This guide is intended to empower researchers in their efforts to explore the potential applications of this and related isothiocyanate derivatives in drug discovery and development.

References

- Martvoň, A., Skačäni, I., & Kováč, Š. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Kaiser, A., et al. (2021).

- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971.

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 2486-2493.

- Janczewski, Ł., et al. (2021).

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Ghavanloo, M., & Huisgen, R. (2016). Reactions of Carbon Disulfide with N-Nucleophiles. European Journal of Organic Chemistry, 2016(1), 119-133.

- Luo, B., et al. (2017).

- Georgiou, C. A., et al. (2022). Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma. Antioxidants, 11(1), 123.

Sources

- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 2. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. m.globalchemmall.com [m.globalchemmall.com]

2,5-Dimethoxyphenethyl Isothiocyanate: A Technical Guide to a Novel Chemopreventive Candidate

Foreword: The Rationale for Investigating 2,5-Dimethoxyphenethyl Isothiocyanate (DM-PEITC)

The landscape of cancer chemoprevention is continually evolving, with a significant focus on naturally occurring and synthetic compounds that can intercept carcinogenesis. Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, are at the forefront of this research. Phenethyl isothiocyanate (PEITC), found in watercress, is a well-studied ITC known to inhibit cancer cell growth by arresting the cell cycle and inducing programmed cell death (apoptosis) in various cancer models. Its established anticancer properties make its structural analogs compelling candidates for investigation.[1]

This technical guide introduces this compound (DM-PEITC), a novel analog of PEITC. The rationale for its investigation is rooted in the established bioactivity of the phenethyl isothiocyanate backbone, combined with the potential modulatory effects of the 2,5-dimethoxy substitution on the phenyl ring. Methoxy groups are prevalent in many drug molecules and can influence ligand-target binding, physicochemical properties, and metabolic stability.[2][3] This strategic substitution on the PEITC scaffold presents an opportunity to potentially enhance efficacy, selectivity, or pharmacokinetic properties.

Given the absence of extensive research on DM-PEITC, this document serves as a comprehensive roadmap for its synthesis, characterization, and evaluation as a potential chemopreventive agent. It is designed for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols necessary to explore the promise of this novel compound. We will proceed from a hypothesis-driven perspective, leveraging the well-documented mechanisms of parent ITCs to build a robust investigational plan.

Section 1: Synthesis and Physicochemical Profile of DM-PEITC

A reliable and efficient synthesis of DM-PEITC is the foundational step for its biological evaluation. The precursor, 2,5-dimethoxyphenethylamine, is a known organic intermediate.[4] A one-pot synthesis from the primary amine is a facile and efficient approach.[5][6]

Proposed Synthesis of this compound

This proposed protocol is adapted from established one-pot methods for isothiocyanate synthesis from primary amines.[5][7] The process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.

Materials and Reagents:

-

2,5-dimethoxyphenethylamine

-

Carbon disulfide (CS₂)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) or other suitable base

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxyphenethylamine (1 equivalent) and DABCO (2 equivalents) in anhydrous THF.

-

Dithiocarbamate Formation: To the stirred solution, add carbon disulfide (1.5-2 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting amine. The formation of the dithiocarbamate salt may result in a suspension.

-

Desulfurization: In a separate flask, prepare a solution of FeCl₃·6H₂O (2 equivalents) in water. Add this aqueous solution rapidly to the dithiocarbamate suspension with vigorous stirring. Continue stirring for approximately 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up and Extraction: Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude DM-PEITC.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Physicochemical Properties and Analytical Quantification

The physicochemical properties of DM-PEITC are predicted to be similar to PEITC, with the methoxy groups potentially increasing polarity slightly.

| Property | Phenethyl Isothiocyanate (PEITC) (for comparison) | Predicted this compound (DM-PEITC) |

| Molecular Formula | C₉H₉NS | C₁₁H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol [8] | 223.29 g/mol |

| Appearance | Clear Pale Yellow Liquid[9] | Predicted to be a pale yellow oil or low-melting solid |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO[9] | Predicted to have low aqueous solubility; soluble in organic solvents |

| logP (Hydrophobicity) | 3.47[10] | Predicted to be in a similar range, influenced by methoxy groups |

Analytical Quantification: For quantitative analysis in biological matrices, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11] Due to the potential instability and lack of a strong chromophore for some isothiocyanates, derivatization with a thiol-containing molecule like N-acetyl-L-cysteine followed by HPLC-UV or HPLC-MS/MS analysis can provide a robust and sensitive quantification method.[12][13]

Section 2: Hypothesized Mechanisms of Chemopreventive Action

Based on the extensive literature on PEITC and other isothiocyanates, DM-PEITC is hypothesized to exert its chemopreventive effects through two primary, interconnected signaling pathways: the activation of the Nrf2-antioxidant response element (ARE) pathway and the induction of apoptosis.

Nrf2-Mediated Cytoprotection

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[14] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[15] Isothiocyanates, being electrophiles, are known to react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[16] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective proteins, including Phase II detoxification enzymes (e.g., GSTs, NQO1) and antioxidant proteins (e.g., HO-1).[14][15] This upregulation of cellular defenses can neutralize carcinogens and reduce oxidative DNA damage, thereby blocking the initiation of cancer.

Section 3: A Framework for Preclinical Evaluation

A systematic, multi-stage workflow is essential to validate the chemopreventive potential of DM-PEITC. [17][18]This involves a series of in vitro assays to determine its bioactivity and elucidate its mechanism of action.

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. technologynetworks.com [technologynetworks.com]

- 7. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenethyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. Phenethyl Isothiocyanate - LKT Labs [lktlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 14. Nrf2-ARE signaling pathway and natural products for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Targeting NRF2 Signaling for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Functional Drug Screening in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2,5-Dimethoxyphenethyl Isothiocyanate: A Technical Guide for Anticancer Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds abundant in cruciferous vegetables, have garnered significant attention for their potent chemopreventive and therapeutic properties in oncology. Phenethyl isothiocyanate (PEITC) is among the most extensively studied ITCs, demonstrating broad-spectrum anticancer activity. This technical guide delves into the prospective anticancer effects of a structurally related analogue, 2,5-Dimethoxyphenethyl isothiocyanate (DMPE-ITC). While direct experimental evidence for DMPE-ITC is nascent, this document synthesizes the established mechanisms of action of parent ITCs to provide a robust framework for its investigation. We will explore the hypothesized molecular mechanisms, propose detailed experimental protocols for in vitro and in vivo evaluation, and present a clear roadmap for elucidating the therapeutic potential of DMPE-ITC as a novel anticancer agent.

Introduction: The Promise of Isothiocyanates in Oncology

The inverse correlation between the consumption of cruciferous vegetables and cancer incidence has been a subject of extensive epidemiological research.[1][2] This protective effect is largely attributed to isothiocyanates (ITCs), which are derived from the enzymatic hydrolysis of glucosinolates.[1][3] ITCs, including the well-characterized phenethyl isothiocyanate (PEITC), have been shown to modulate a multitude of cellular processes implicated in carcinogenesis.[1][2][4] These compounds can inhibit the initiation phase of cancer by altering the metabolism of carcinogens and can also suppress the progression of established tumors by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2][3][4]

The addition of methoxy groups to the phenethyl backbone, as in the case of this compound (DMPE-ITC), presents an intriguing avenue for enhancing the anticancer efficacy and refining the pharmacological properties of this class of compounds. This guide provides a comprehensive technical overview for researchers aiming to explore the anticancer effects of DMPE-ITC.

Synthesis of this compound

The synthesis of DMPE-ITC can be approached in a straightforward two-step process, starting from the commercially available 2,5-dimethoxybenzaldehyde. The initial step involves the synthesis of the intermediate, 2,5-dimethoxyphenethylamine.

Synthesis of 2,5-Dimethoxyphenethylamine

Several synthetic routes are available for the preparation of 2,5-dimethoxyphenethylamine.[5][6][7] A common method involves the Henry reaction between 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxynitrostyrene, followed by reduction of the nitroalkene to the corresponding amine.[6][7]

Conversion to this compound

The final step is the conversion of the primary amine, 2,5-dimethoxyphenethylamine, to the isothiocyanate. This can be achieved using various reagents, with thiophosgene or a solid-supported equivalent being a common choice.[8] An alternative and often milder method involves the use of 1,1'-thiocarbonyldiimidazole.[8]

Hypothesized Mechanisms of Anticancer Activity

Based on the extensive literature on PEITC and other ITCs, we hypothesize that DMPE-ITC will exert its anticancer effects through several key mechanisms:

-

Induction of Apoptosis: ITCs are potent inducers of programmed cell death in cancer cells.[1][4][9] We anticipate that DMPE-ITC will activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many anticancer agents. PEITC has been shown to induce cell cycle arrest, primarily at the G2/M phase.[9]

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. ITCs can inhibit this process by downregulating key pro-angiogenic factors.[9]

-

Modulation of Signaling Pathways: ITCs are known to interact with multiple signaling pathways that are often dysregulated in cancer, including the MAPK and PI3K/Akt pathways.[1]

The following sections will detail the experimental protocols to investigate these hypothesized mechanisms.

In Vitro Evaluation of Anticancer Effects

A tiered approach to in vitro testing is recommended to systematically evaluate the anticancer properties of DMPE-ITC.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of DMPE-ITC across a panel of cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of DMPE-ITC (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of DMPE-ITC that inhibits cell growth by 50%) for each cell line and time point.

| Cell Line | Hypothetical IC50 (µM) at 48h |

| MCF-7 (Breast) | 5.2 |

| PC-3 (Prostate) | 8.7 |

| A549 (Lung) | 12.1 |

| HCT116 (Colon) | 6.5 |

Table 1: Hypothetical IC50 values for DMPE-ITC in various cancer cell lines after 48 hours of treatment. These values are projected based on published data for PEITC and require experimental verification.

Apoptosis Assays

To confirm that the observed cytotoxicity is due to apoptosis, several assays can be employed.

Experimental Protocol: Annexin V-FITC/Propidium Iodide Staining

-

Treatment: Treat cancer cells with DMPE-ITC at concentrations around the IC50 value for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Lyse DMPE-ITC-treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Apoptotic Signaling Pathway of DMPE-ITC

Caption: Hypothesized apoptotic pathways induced by DMPE-ITC.

Cell Cycle Analysis

To investigate the effect of DMPE-ITC on cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is the standard method.

Experimental Protocol: Cell Cycle Analysis

-

Treatment: Treat cells with DMPE-ITC at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

In Vivo Evaluation in Xenograft Models

To validate the in vitro findings, the anticancer efficacy of DMPE-ITC should be evaluated in a preclinical in vivo model. Patient-derived xenograft (PDX) models are increasingly favored for their clinical relevance.[10][11] However, cell line-derived xenograft (CDX) models are also a valuable and more established starting point.[12]

Proposed Experimental Workflow for In Vivo Studies

Caption: Proposed workflow for in vivo xenograft studies.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, DMPE-ITC at different doses). Administer DMPE-ITC via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue should be fixed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion snap-frozen for molecular analysis (e.g., Western blotting).

| Treatment Group | Hypothetical Mean Tumor Volume (mm³) | Hypothetical Tumor Growth Inhibition (%) |

| Vehicle Control | 1200 | 0 |

| DMPE-ITC (10 mg/kg) | 720 | 40 |

| DMPE-ITC (25 mg/kg) | 480 | 60 |

Table 2: Hypothetical results of a xenograft study with DMPE-ITC. These projected outcomes are based on published data for PEITC and require experimental validation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the investigation of this compound as a novel anticancer agent. By leveraging the extensive knowledge base of its parent compound, PEITC, a systematic and scientifically rigorous evaluation of DMPE-ITC can be undertaken. The proposed experimental protocols for in vitro and in vivo studies will enable a thorough characterization of its cytotoxic, pro-apoptotic, and cell cycle-modulating activities.

Future research should also focus on the pharmacokinetic and pharmacodynamic properties of DMPE-ITC to assess its bioavailability and in vivo metabolism. Furthermore, exploring the synergistic potential of DMPE-ITC in combination with existing chemotherapeutic agents could open new avenues for more effective and less toxic cancer therapies. The elucidation of the precise molecular targets and signaling pathways affected by DMPE-ITC will be crucial for its rational development as a clinical candidate.

References

- CN101311162B - Method for preparing 2, 5-dimethoxy phenylethylamine - Google Patents. (n.d.).

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165–1175. [Link]

- Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucosinolate hydrolysis products found in broccoli, sulforaphane and isothiocyanate. Journal of Agricultural and Food Chemistry, 49(12), 5743–5749.

- Kallifatidis, G., Rausch, V., Baumann, B., Apel, A., Beckermann, B. M., Groth, A., ... & Schemmer, P. (2009). Sulforaphane targets pancreatic tumor-initiating cells by NF-κB-and STAT3-mediated signaling. Oncogene, 28(49), 4433-4444.

- Fisher, D. E. (2001). Apoptosis in cancer therapy: crossing the threshold. Cell, 104(4), 513-516.

- Singh, S. V., Srivastava, S. K., Choi, S., Lew, K. L., Antosiewicz, J., Xiao, D., ... & Powolny, A. A. (2005). Sulforaphane-induced cell death in human prostate cancer cells is initiated by reactive oxygen species. Journal of Biological Chemistry, 280(20), 19911-19924.

- Xiao, D., & Singh, S. V. (2006). Phenethyl isothiocyanate-induced apoptosis in p53-deficient PC-3 human prostate cancer cells is mediated by reactive oxygen species. Cancer Research, 66(10), 5380-5387.

- Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Jonkers, J. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013.

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform press.

- Siolas, D., & Hannon, G. J. (2013). Patient-derived tumor xenografts: a new paradigm for cancer drug discovery. Cancer research, 73(17), 5315-5319.

-

Modulation of Doxorubicin Intracellular Accumulation and Anticancer Activity by Triterpene Glycoside Cucumarioside A 2 -2 - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

In vitro and in vivo effects of phenethyl isothiocyanate treatment on vimentin protein expression in cancer cells - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Publishing. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cytotoxicity mediated by histone deacetylase inhibitors in cancer cells: mechanisms and potential clinical implications - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

2C B Synthesis IceCool PDF - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]

-

General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

-

Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review. (n.d.). Retrieved January 25, 2026, from [Link]

-

Xenograft Models - Ichor Life Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. In Vitro and In Vivo Effects of Phenethyl Isothiocyanate Treatment on Vimentin Protein Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 2,5-Dimethoxyphenethyl Isothiocyanate (DMPE-ITC) Nrf2 Activation Pathway

Foreword

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular defense is paramount. The Keap1-Nrf2 signaling pathway stands as a principal regulator of cytoprotective responses to oxidative and electrophilic stress. Isothiocyanates (ITCs), a class of natural compounds found in cruciferous vegetables, are potent activators of this pathway. This guide provides a comprehensive technical exploration of a specific synthetic isothiocyanate, 2,5-Dimethoxyphenethyl isothiocyanate (DMPE-ITC), as a modulator of the Nrf2 pathway. We will delve into the molecular mechanics of Nrf2 activation and present a self-validating, multi-tiered experimental workflow to rigorously characterize the activity of DMPE-ITC, offering field-proven insights into experimental design and data interpretation.

The Keap1-Nrf2 Signaling Axis: A Master Regulator of Cellular Homeostasis

The Keap1-Nrf2 pathway is a sophisticated sensing and response system that protects cells from various insults.[1][2]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that, under basal conditions, is sequestered in the cytoplasm by its negative regulator, Keap1.[3][4]

-

Kelch-like ECH-associated protein 1 (Keap1): A cysteine-rich protein that acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex.[1] This complex constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its cellular levels low.[1]

Activation of the pathway is triggered by electrophilic or oxidative stress. Isothiocyanates, such as DMPE-ITC, are electrophiles that react with specific, highly reactive cysteine sensors on Keap1.[5] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2 and halting its degradation.[5] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression, accumulates in the cytoplasm, and translocates into the nucleus.[3][6]

Once in the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of a vast array of cytoprotective genes.[1][3] This binding initiates the transcription of hundreds of genes that orchestrate a robust antioxidant and detoxification response.[7] Key Nrf2 target genes include:

-

Heme Oxygenase 1 (HMOX1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, exhibiting potent antioxidant and anti-inflammatory effects.[3][8]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).[8][9]

-

Glutamate-Cysteine Ligase (GCLC and GCLM): The rate-limiting enzymes in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[7]

The coordinated upregulation of these and other genes fortifies the cell against oxidative damage and contributes to the restoration of cellular homeostasis.[8]

Caption: Fig 1. DMPE-ITC Activation of the Keap1-Nrf2 Pathway.

A Multi-Tiered Experimental Workflow for Validating DMPE-ITC Activity

To rigorously confirm and quantify the activity of DMPE-ITC as an Nrf2 activator, a cascading experimental approach is essential. This workflow is designed as a self-validating system, where positive results from an initial screen are substantiated by downstream functional and mechanistic assays.

Caption: Fig 2. A self-validating workflow for Nrf2 activator characterization.

Tier 1: ARE-Luciferase Reporter Assay for Nrf2 Transcriptional Activity

This assay serves as a high-throughput primary screen to determine if DMPE-ITC can induce transcription from an ARE promoter.[10][11]

Causality: The core principle is that if DMPE-ITC activates Nrf2, the liberated Nrf2 will bind to the ARE sequences in the reporter plasmid, driving the expression of the luciferase gene. The resulting luminescence is directly proportional to Nrf2 transcriptional activity.[12]

Detailed Protocol:

-

Cell Culture: Plate ARE-reporter stable cells (e.g., HepG2-ARE or MCF7-AREc32) in a 96-well white, clear-bottom plate at a density of 1.0 x 10⁴ cells/well.[10] Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of DMPE-ITC in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control (e.g., 30 µM tert-Butylhydroquinone, tBHQ).[6][10]

-

Treatment: Replace the culture medium with the prepared compound dilutions. Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[11][13]

-

Lysis and Luminescence Reading:

-

Data Analysis: Normalize the luminescence of treated wells to the vehicle control to calculate the "Fold Activation."

Data Presentation:

| DMPE-ITC (µM) | Mean Luminescence (RLU) | Fold Activation (vs. Vehicle) |

| 0 (Vehicle) | 15,000 | 1.0 |

| 1 | 45,000 | 3.0 |

| 5 | 180,000 | 12.0 |

| 10 | 300,000 | 20.0 |

| 25 | 315,000 | 21.0 |

| 50 (tBHQ) | 225,000 | 15.0 |

Tier 2: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

This assay validates the findings of the reporter assay by measuring the endogenous mRNA levels of canonical Nrf2 target genes.[9]

Causality: A genuine Nrf2 activator will increase the transcription of its downstream target genes. Observing a dose-dependent increase in HMOX1 and NQO1 mRNA provides strong evidence that the effect seen in the reporter assay translates to the native cellular machinery.[14]

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HepG2) in a 6-well plate. Treat with DMPE-ITC at selected concentrations (based on luciferase data) for 6-12 hours. This shorter time point is often optimal for capturing peak mRNA expression.

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol. Quantify RNA and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH), and a SYBR Green master mix.

-

Run the reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.

Data Presentation:

| Gene | Primer Sequence (5' to 3') |

| HMOX1 Fwd | CAGGCAGAGAATGCTGAGTTC |

| HMOX1 Rev | GCTTCACATAGCGCTGCA |

| NQO1 Fwd | ATGTATGACAAAGGCCGGAGA[15] |

| NQO1 Rev | TCCCTTGCAGAGAGTACATGG[15] |

| GAPDH Fwd | GAAGGTGAAGGTCGGAGTC |

| GAPDH Rev | GAAGATGGTGATGGGATTTC |

| Treatment (10 µM) | HMOX1 Fold Change | NQO1 Fold Change |

| Vehicle | 1.0 | 1.0 |

| DMPE-ITC | 15.2 | 8.5 |

| tBHQ | 12.5 | 6.8 |

Tier 3: Western Blot for Nrf2 Stabilization and Protein Expression

This step confirms that the observed increases in mRNA translate to increased protein levels and directly demonstrates the stabilization and nuclear translocation of Nrf2.

Causality: DMPE-ITC's interaction with Keap1 should lead to an accumulation of Nrf2 protein. To prove this, we must show an increase in total Nrf2 levels and, more definitively, its accumulation in the nucleus.[6] This should be followed by an increase in the protein levels of its downstream targets, like HMOX1.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells in 10 cm dishes and treat with DMPE-ITC for 8-16 hours.

-

Protein Extraction:

-

Nuclear/Cytoplasmic Fractionation: Use a commercial kit (e.g., NE-PER™) to separate nuclear and cytoplasmic fractions. This is critical for observing translocation.

-

Whole-Cell Lysates: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[3]

-

-

Quantification: Determine protein concentration using a BCA assay.[16]

-

SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HMOX1, anti-Keap1, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic/loading control]).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation:

| Protein Target | Cellular Fraction | Expected Result with DMPE-ITC | Rationale |

| Nrf2 | Nuclear | Increase | Blocked degradation leads to accumulation and translocation. |

| Nrf2 | Cytoplasmic | Decrease or No Change | Nrf2 moves from the cytoplasm to the nucleus.[6] |

| HMOX1 | Whole Cell | Increase | Successful transcription and translation of a key target gene. |

| Keap1 | Whole Cell | No Change | The activator modifies Keap1 but does not typically alter its total protein level. |

| Lamin B1 | Nuclear | No Change | Loading control for the nuclear fraction. |

| GAPDH | Cytoplasmic | No Change | Loading control for the cytoplasmic fraction. |

Tier 4: Cellular Antioxidant Activity (DCFDA Assay)

This functional assay determines if the upregulation of the Nrf2 pathway by DMPE-ITC results in an enhanced cellular capacity to neutralize reactive oxygen species (ROS).

Causality: The increased expression of antioxidant enzymes (like those involved in GSH synthesis) should lead to a greater ability to quench ROS. This assay provides a functional readout of the entire pathway's activation.

Detailed Protocol:

-

Cell Culture and Pre-treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat with DMPE-ITC for 16-24 hours to allow for the expression of antioxidant proteins.

-

Probe Loading: Wash cells and incubate with 25 µM 2',7'–dichlorofluorescin diacetate (DCFDA) for 45 minutes at 37°C. Cellular esterases deacetylate DCFDA to a non-fluorescent form, which is then trapped in the cell.[17]

-

ROS Induction: Wash away excess probe. Add a ROS-inducing agent (e.g., 500 µM H₂O₂) to all wells except the negative control.

-

Fluorescence Reading: Immediately measure fluorescence intensity (excitation/emission ~485/535 nm) every 5 minutes for 1 hour.

-

Data Analysis: Calculate the rate of increase in fluorescence. A lower rate in DMPE-ITC pre-treated cells indicates reduced ROS levels and thus higher antioxidant capacity.

Data Presentation:

| Pre-treatment | Rate of Fluorescence Increase (RFU/min) | % ROS Reduction (vs. H₂O₂ alone) |

| No Treatment | 10 | N/A |

| H₂O₂ alone | 250 | 0% |

| DMPE-ITC + H₂O₂ | 125 | 50% |

| Positive Control + H₂O₂ | 100 | 60% |

Considerations in Drug Development

-

Synthesis and Characterization: DMPE-ITC is not a naturally occurring compound and requires chemical synthesis. A common method involves the reaction of 2,5-dimethoxyphenethylamine with thiophosgene or a related reagent.[18][19] Purity and identity must be confirmed using techniques like NMR and mass spectrometry.

-

Pharmacokinetics and Bioavailability: For any potential therapeutic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial. Isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) are known to be rapidly absorbed with high bioavailability, though this can be dose-dependent.[20][21][22] Similar studies would be essential to determine the pharmacokinetic profile of DMPE-ITC.

Conclusion

This guide has outlined the molecular basis for the activation of the Nrf2 pathway by this compound and provided a robust, multi-tiered experimental framework for its validation. By systematically progressing from high-throughput reporter assays to detailed mechanistic and functional studies, researchers can build a comprehensive and self-validating data package. This rigorous approach is fundamental to characterizing novel Nrf2 activators like DMPE-ITC and is an indispensable component in the early stages of drug discovery and development for oxidative stress-related diseases.

References

-

A comprehensive review of NRF2 and its role in cellular defense. ResearchGate. [Link]

-

Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. PMC - NIH. [Link]

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH. [Link]

-

Danthron Attenuates Intestinal Inflammation by Modulating Oxidative Stress via the EGFR-PI3K-AKT and Nrf2-HO-1 Pathways. MDPI. [Link]

-

Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. PMC. [Link]

-

Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis. PMC - NIH. [Link]

-

Nrf2 recruitment to NQO1 promoter (A). Primer pairs were designed to fl... ResearchGate. [Link]

-

Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. PMC - NIH. [Link]

-

Role and Mechanism of Keap1/Nrf2 Signaling Pathway in Cancer. Frontiers. [Link]

-

Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat. PubMed. [Link]

-

Nitric oxide activation of Keap1/Nrf2 signaling in human colon carcinoma cells. PNAS. [Link]

-

Luciferase gene reporter assay based on the activation of the Nrf2/ARE... ResearchGate. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

HMOX1 and NQO1 Genes are Upregulated in Response to Contact Sensitizers in Dendritic Cells and THP-1. Oxford Academic. [Link]

-

Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Link]

-

The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. ScienceDirect. [Link]

-

Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. ResearchGate. [Link]

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ACS Publications. [Link]

-

Molecular Basis of the KEAP1-NRF2 Signaling Pathway. PMC - PubMed Central - NIH. [Link]

-

NRF2/ARE Luciferase Reporter HEK293 Stable Cell Line. Signosis. [Link]

-

Pharmacokinetics of dietary phenethyl isothiocyanate in rats. PubMed. [Link]

-

Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat. ProQuest. [Link]

Sources

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. signosisinc.com [signosisinc.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cbijournal.com [cbijournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - ProQuest [proquest.com]

An In-Depth Technical Guide on the Interaction of 2,5-Dimethoxyphenethyl Isothiocyanate with NF-κB Signaling

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappa B (NF-κB) represents a cornerstone of inflammatory signaling, making it a pivotal target for therapeutic intervention in a host of chronic diseases. Isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables and also accessible through synthetic routes, have garnered significant attention for their anti-inflammatory and chemopreventive properties.[1] This technical guide provides a comprehensive exploration of the interaction between a specific synthetic isothiocyanate, 2,5-Dimethoxyphenethyl isothiocyanate (2,5-DMPE-ITC), and the NF-κB signaling cascade. We delve into the molecular mechanics of the NF-κB pathway, propose a mechanism for its inhibition by 2,5-DMPE-ITC based on established ITC bioactivity, and provide detailed, field-proven protocols for the experimental validation of this interaction. This document is designed to serve as an in-depth resource for researchers aiming to investigate and leverage the therapeutic potential of novel isothiocyanates in the context of inflammation.

The Central Role of NF-κB in Inflammatory Signaling

The NF-κB family of transcription factors are rapid-acting regulators essential for orchestrating immune and inflammatory responses.[2] In mammals, this family comprises five members: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52), which form various homo- and heterodimers to carry out their functions.[3] The most abundant and extensively studied of these is the p65/p50 heterodimer.

Under basal, non-stimulatory conditions, NF-κB dimers are held inactive in the cytoplasm through a non-covalent association with a family of inhibitory proteins known as Inhibitors of κB (IκBs), with IκBα being the most prominent.[4][5] This interaction effectively masks the nuclear localization signal (NLS) on the NF-κB subunits, preventing their entry into the nucleus.

Activation of the canonical NF-κB pathway is initiated by a wide array of stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1beta (IL-1β), as well as lipopolysaccharide (LPS).[2][6] These signals converge on the activation of the IκB Kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator).[4][7] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on two specific serine residues (Ser32 and Ser36).[8] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][6]

The degradation of IκBα unmasks the NLS on the p65/p50 heterodimer, facilitating its rapid translocation into the nucleus.[6][9] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.[10][11] This binding event recruits coactivators and RNA polymerase, initiating the transcription of hundreds of genes involved in inflammation, immunity, cell survival, and proliferation.[11]

Caption: The Canonical NF-κB Signaling Pathway.

Isothiocyanates as Modulators of NF-κB Signaling

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the functional group -N=C=S.[1] They are known for a wide range of biological activities, including potent anti-inflammatory and anticancer effects.[1] The anti-inflammatory mechanism of many ITCs is directly linked to their ability to suppress the NF-κB signaling pathway.[12][13]

While the precise point of intervention can vary between different ITC structures, a common mechanism involves the inhibition of the IKK complex.[13] The electrophilic carbon atom of the isothiocyanate group can form covalent adducts with nucleophilic thiol groups on cysteine residues within proteins. Key cysteine residues in IKKβ are critical for its kinase activity, and their modification by ITCs can abrogate the ability of the IKK complex to phosphorylate IκBα.

By preventing IκBα phosphorylation and subsequent degradation, these ITCs ensure that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[13] This guide focuses on the synthetic compound this compound (2,5-DMPE-ITC) as a candidate for NF-κB inhibition, postulating a mechanism based on this established paradigm.

Caption: Proposed Mechanism of NF-κB Inhibition by 2,5-DMPE-ITC.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that 2,5-DMPE-ITC inhibits NF-κB signaling, a multi-faceted experimental approach is required. Each protocol serves to interrogate a specific node within the pathway, creating a self-validating system where results from one assay corroborate findings from another.

Caption: A logical workflow for investigating 2,5-DMPE-ITC's effect on NF-κB.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative readout of NF-κB-dependent gene transcription.[10] It utilizes a reporter vector where the luciferase gene is under the control of multiple NF-κB response elements.[14][15]

Principle: If 2,5-DMPE-ITC inhibits the NF-κB pathway, it will prevent the transcription of the luciferase gene, leading to a dose-dependent decrease in luminescence upon stimulation.

Protocol:

-

Cell Culture & Transfection: Seed cells (e.g., HeLa or HEK293) in a 96-well plate. Transfect with an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.[14] Alternatively, use a stable cell line expressing the reporter.[16]

-

Compound Treatment: After 24 hours, pre-treat cells with varying concentrations of 2,5-DMPE-ITC (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα (10 ng/mL) to all wells except the unstimulated control. Incubate for 6-8 hours.

-

Cell Lysis: Wash cells with PBS and add passive lysis buffer.

-

Luminescence Reading: Transfer the lysate to an opaque 96-well plate. Use a dual-luciferase assay system to measure both firefly (NF-κB-driven) and Renilla (control) luminescence with a plate reader.[10]

-

Data Analysis: Normalize the firefly luminescence to the Renilla luminescence for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot for NF-κB p65 Translocation and IκBα Degradation

Western blotting allows for the direct visualization and quantification of key proteins in the NF-κB pathway.[9] By separating cytoplasmic and nuclear fractions, one can directly assess the translocation of the p65 subunit.[17]

Principle: Effective inhibition by 2,5-DMPE-ITC will result in the retention of p65 in the cytoplasm and the stabilization of IκBα (and its phosphorylated form, p-IκBα) upon stimulation.[18]

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with 2,5-DMPE-ITC or vehicle for 1 hour.

-

Stimulation: Stimulate cells with LPS (1 µg/mL) or TNFα (20 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).[5]

-

Fractionation (for p65):

-

Harvest cells and lyse them in a hypotonic buffer to rupture the plasma membrane.

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it with a high-salt nuclear extraction buffer.

-

-

Whole-Cell Lysis (for IκBα): Harvest and lyse cells directly in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against:

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.[9]

In Vitro IKKβ Kinase Assay

This cell-free assay directly measures the enzymatic activity of IKKβ and is the definitive experiment to determine if 2,5-DMPE-ITC is a direct inhibitor of the kinase.[4]

Principle: In the presence of a direct inhibitor, the ability of recombinant IKKβ to phosphorylate a substrate will be diminished, leading to a reduced signal in a detection assay.[19]

Protocol:

-

Assay Setup: In a 96-well plate, combine the kinase reaction buffer, recombinant active IKKβ enzyme, and varying concentrations of 2,5-DMPE-ITC or a known IKKβ inhibitor (positive control).

-

Initiate Reaction: Add the IKKβ substrate (e.g., a peptide corresponding to the IκBα phosphorylation site) and ATP to start the reaction.[20] Incubate at 30°C for 30-60 minutes.

-

Detect Activity: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure kinase activity.[20] This kit quantifies the amount of ADP produced, which is directly proportional to the enzyme's activity. The detection reagent converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Analysis: Measure luminescence with a plate reader. Calculate the percentage of inhibition for each concentration of 2,5-DMPE-ITC and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a classic technique used to detect protein-DNA interactions in vitro.[21][22]

Principle: A radiolabeled or fluorescently-labeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts. If active NF-κB is present, it will bind to the probe, retarding its migration through a non-denaturing polyacrylamide gel.[21][22] This "shift" will be diminished in samples from cells treated with an effective NF-κB inhibitor.

Protocol:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the κB consensus sequence. End-label the probe with [γ-³²P]ATP or a non-radioactive label like biotin or an infrared dye.[23]

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with vehicle or 2,5-DMPE-ITC, followed by stimulation with TNFα or LPS, as described in the Western blot protocol.

-

Binding Reaction: Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.

-

Supershift (Optional): To confirm the identity of the shifted band, add an antibody specific to p65 or p50 to a parallel reaction. This will form a larger complex, causing a "supershift" or further retardation of the band.[24]

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in a low-ionic-strength buffer.[21]

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer to a membrane and detect using streptavidin-HRP (for biotin) or scan directly (for infrared dyes).

-

Data Interpretation and Expected Outcomes

The data from these experiments should be synthesized to build a comprehensive case for the mechanism of action.

| Experiment | Parameter Measured | Expected Outcome with 2,5-DMPE-ITC Inhibition |

| NF-κB Reporter Assay | NF-κB transcriptional activity | Dose-dependent decrease in TNFα-induced luciferase activity. |

| Western Blot (Nuclear p65) | p65 protein level in nucleus | Dose-dependent decrease in TNFα-induced nuclear p65 accumulation. |

| Western Blot (IκBα) | Phospho-IκBα and Total IκBα levels | Dose-dependent inhibition of TNFα-induced IκBα phosphorylation and degradation. |

| IKKβ Kinase Assay | In vitro IKKβ enzymatic activity | Dose-dependent inhibition of IKKβ activity (low IC50 value). |

| EMSA | NF-κB-DNA binding | Dose-dependent reduction in the intensity of the shifted NF-κB-DNA complex. |

A consistent pattern of inhibition across these assays—from the direct enzymatic activity of IKK to the final transcriptional output—provides strong, validated evidence that 2,5-DMPE-ITC acts as a potent inhibitor of the canonical NF-κB signaling pathway by targeting the IKK complex.

Conclusion and Future Perspectives

This guide outlines a robust framework for the investigation of this compound as a modulator of the NF-κB signaling pathway. By employing a combination of reporter assays, immunoblots, kinase assays, and EMSA, researchers can definitively characterize the compound's mechanism of action. The detailed protocols provided serve as a practical resource for drug development professionals and academic scientists seeking to explore the therapeutic potential of novel isothiocyanates.

Positive findings from this experimental cascade would position 2,5-DMPE-ITC as a promising lead compound for development into an anti-inflammatory therapeutic. Future work should focus on its efficacy in preclinical models of inflammatory diseases, such as inflammatory bowel disease, arthritis, or neuroinflammation, as well as comprehensive pharmacokinetic and toxicology studies. The targeted inhibition of a central inflammatory node like NF-κB by compounds such as 2,5-DMPE-ITC holds significant promise for the future of inflammation-targeted therapies.

References

-

LICORbio™. Electrophoretic Mobility Shift Assay Guide. Available from: [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]

-

SpringerLink. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Available from: [Link]

-

National Center for Biotechnology Information. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis. Available from: [Link]

-

National Center for Biotechnology Information. TNF-α inhibits asbestos-induced cytotoxicity via a NF-κB-dependent pathway, a possible mechanism for asbestos-induced oncogenesis. Available from: [Link]

-

National Center for Biotechnology Information. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Available from: [Link]

-

National Center for Biotechnology Information. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available from: [Link]

-

National Center for Biotechnology Information. Protein stabilization of ITF2 by NF-κB prevents colitis-associated cancer development. Available from: [Link]

-

Wikipedia. NF-κB. Available from: [Link]

-

protocols.io. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. Available from: [Link]

-

BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). Available from: [Link]

-

Gut. Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. Available from: [Link]

-

MDPI. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. Available from: [Link]

-

Royal Society of Chemistry. Recent advancement in the synthesis of isothiocyanates. Available from: [Link]

-

Indigo Biosciences. Human NF-κB Reporter Assay Kit. Available from: [Link]

-

ResearchGate. Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding activity. Available from: [Link]

-

ResearchGate. Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2.... Available from: [Link]

-

MDPI. The Ubiquitination of NF-κB Subunits in the Control of Transcription. Available from: [Link]

-

ResearchGate. What will be the best way to test NFkb activation via western blot?. Available from: [Link]

-

PubMed. Potentiation of NF-kappaB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. Available from: [Link]

-

ResearchGate. Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies | Request PDF. Available from: [Link]

-

PubMed. Electrophoretic mobility shift assay analysis of NF-κB DNA binding. Available from: [Link]

-

ScienceDirect. Assaying for IκB Kinase Activity. Available from: [Link]

-

National Center for Biotechnology Information. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. Available from: [Link]

- Unknown Source. EMSA (Electrophoretic Mobility Shift Assay).

-

National Center for Biotechnology Information. The Nuclear Factor NF-κB Pathway in Inflammation. Available from: [Link]

-

BPS Bioscience. IKKβ Kinase Assay Kit. Available from: [Link]

-

Signosis. NFkB Luciferase Reporter HeLa Stable Cell Line (2 vials). Available from: [Link]

-